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Compound of Interest

Compound Name:
3-Methylpiperidin-4-ol

hydrochloride

CAS No.: 1185293-84-8

Cat. No.: B1421153

Get Quote

Executive Summary & Compound Profile
3-Methylpiperidin-4-ol hydrochloride (CAS: 2387566-30-3 / 1185293-84-8 for varying

stereoisomers) is a critical chiral building block in the synthesis of piperidine-based

pharmaceuticals. Its value lies in the two contiguous stereocenters at C3 and C4.

In drug development, distinguishing between the cis (e.g., 3R,4S) and trans (e.g., 3R,4R)

diastereomers is non-negotiable, as their biological activities often diverge drastically. This

guide provides a self-validating spectroscopic workflow to confirm identity and stereochemistry.

Chemical Profile[1][2][3][4][5][6]
Formula: C₆H₁₃NO · HCl

MW: 115.17 (Free Base) + 36.46 (HCl) = 151.63 g/mol

Physical State: Hygroscopic white to off-white crystalline solid.
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Solubility: Highly soluble in water (

), Methanol (

), and DMSO (

). Sparingly soluble in

unless neutralized.

Strategic Characterization Workflow
The following directed acyclic graph (DAG) outlines the logical progression for full structural

validation. This workflow minimizes sample waste and maximizes data integrity.
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Caption: Integrated spectroscopic workflow ensuring sequential validation of molecular weight,

functional groups, and stereochemistry.

Mass Spectrometry (MS) Analysis
Objective: Confirm molecular weight and analyze fragmentation to verify the piperidine core.

Methodological Protocol
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
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Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Concentration: 10 µg/mL (Prevent detector saturation).

Data Interpretation
The hydrochloride salt dissociates in the LC/MS mobile phase. You will observe the cation of

the free base.

Ion Species m/z (Expected) Interpretation

[M+H]⁺ 116.1
Protonated molecular ion

(Base Peak).

[M+Na]⁺ 138.1
Sodium adduct (common in

glass containers).

[2M+H]⁺ 231.2
Dimer formation (concentration

dependent).

Fragment 98.1
[M+H - H₂O]⁺ (Loss of water,

characteristic of alcohols).

Expert Insight: A strong signal at m/z 98.1 (loss of 18 Da) confirms the presence of the hydroxyl

group and its lability, typical for secondary alcohols.

Infrared Spectroscopy (IR)
Objective: Confirm the salt form (HCl) and key functional groups (OH, NH).

Methodological Protocol
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid

hygroscopic water absorption which obscures the OH region.

Scan Parameters: 4000–600 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.

Diagnostic Bands
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Frequency (cm⁻¹) Vibration Mode Structural Assignment

3200–3400 O-H Stretch (Broad) Alcohol group (H-bonded).

2400–3000 N-H⁺ Stretch (Broad/Multiple)

Ammonium salt (Piperidinium

HCl). Distinct from free amine.

[1]

2930–2950 C-H Stretch (sp³) Methyl and Ring CH₂/CH.

1580–1600 N-H Bend Ammonium deformation.

1050–1100 C-O Stretch Secondary alcohol (C4-OH).

Nuclear Magnetic Resonance (NMR)
Objective: The definitive tool for stereochemical assignment (cis vs trans).

Sample Preparation (The "Self-Validating" Step)
Solvent Choice: Use DMSO-d6 if you need to see the OH and NH protons (exchange is

slower). Use D2O for cleaner aliphatic signals (OH/NH exchange with D, disappearing from

spectrum).

Neutralization (Optional): If resolution is poor due to salt effects, add 1-2 drops of NaOD/D2O

to the NMR tube to generate the free base in situ, sharpening the coupling constants.

1H NMR Data (400 MHz, D₂O)
Note: Chemical shifts are approximate and depend on concentration/pH.
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Proton Shift (δ ppm) Multiplicity
Coupling (J
Hz)

Structural
Insight

3-Me 0.95 – 1.05 Doublet (d) J ≈ 6-7 Hz
Methyl group

attached to C3.

H-4 3.40 – 3.80
Multiplet (dt or

td)

Critical (See

below)

Proton geminal

to hydroxyl

group.

H-2, H-6 2.80 – 3.40 Multiplets Complex

Protons adjacent

to Nitrogen

(deshielded).

H-3, H-5 1.50 – 2.00 Multiplets Complex

Ring

methylene/methi

ne protons.

Stereochemical Determination: The Karplus Logic
The relationship between H-3 and H-4 determines the stereochemistry.

Trans-isomer (3R,4R): The substituents (Me and OH) are typically diequatorial to minimize

steric strain. This places the protons H-3 and H-4 in an axial-axial relationship (anti-

periplanar).

Expected

:10 – 12 Hz (Large coupling).

Cis-isomer (3R,4S): One substituent is axial, the other equatorial.[2] The protons H-3 and H-

4 are in an axial-equatorial relationship (gauche).

Expected

:2 – 5 Hz (Small coupling).

Stereochemistry Decision Tree

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.researchgate.net/publication/7825305_H-1_and_C-13_NMR_chemical_shifts_and_spin-spin_coupling_constants_in_trans-_and_cis-decalins
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421153?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze H-4 Signal
(approx 3.4 - 3.8 ppm)

Measure Vicinal Coupling
(J_3,4)

Large J (10-12 Hz)
Axial-Axial Protons

Small J (2-5 Hz)
Axial-Equatorial Protons

TRANS Isomer
(Diequatorial Substituents)

CIS Isomer
(Axial/Equatorial Substituents)

Click to download full resolution via product page

Caption: Decision logic for assigning stereochemistry based on vicinal proton coupling

constants (

).

13C NMR Data (100 MHz, D₂O)
Six distinct carbon signals are expected.[3]

C-4 (CH-OH): ~65-70 ppm (Deshielded by Oxygen).

C-2/C-6 (CH₂-N): ~45-50 ppm (Deshielded by Nitrogen).

C-3 (CH-Me): ~35-40 ppm.

C-5 (CH₂): ~25-30 ppm.[4]

Me (CH₃): ~10-15 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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